molecular formula C20H21N B1385270 2,4-Dimethyl-N-[2-(1-naphthyl)ethyl]aniline CAS No. 1040684-42-1

2,4-Dimethyl-N-[2-(1-naphthyl)ethyl]aniline

Cat. No.: B1385270
CAS No.: 1040684-42-1
M. Wt: 275.4 g/mol
InChI Key: BJLMUKPLDMEJMO-UHFFFAOYSA-N
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Description

2,4-Dimethyl-N-[2-(1-naphthyl)ethyl]aniline is a specialty aniline derivative of significant value in chemical and analytical research. Its primary research application is as a key component in the Griess reaction for the colorimetric detection and quantification of nitrite ions . In this mechanism, the compound acts as a coupling agent in a diazotization reaction; nitrite in acidic medium diazotizes sulfanilamide, and the resulting diazonium salt then couples with the aromatic amine group of this compound to form a brightly colored azo dye, which can be measured spectrophotometrically . This application is crucial in environmental monitoring for assessing nitrite levels in water and soil samples, as well as in food safety analysis. Beyond analytical chemistry, this aniline derivative serves as a versatile precursor in organic synthesis. Its structure, featuring a naphthyl group and a sterically hindered aniline, makes it a potential intermediate for the synthesis of more complex molecules, including ligands for catalysis and specialized dyes . The naphthyl-ethyl-aniline scaffold is reminiscent of structures used in the development of Betti bases, which are aminobenzylnaphthols known for their utility in asymmetric synthesis as chiral ligands or auxiliaries . This product is provided for research purposes only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet prior to use and handle the compound with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

2,4-dimethyl-N-(2-naphthalen-1-ylethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N/c1-15-10-11-20(16(2)14-15)21-13-12-18-8-5-7-17-6-3-4-9-19(17)18/h3-11,14,21H,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJLMUKPLDMEJMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NCCC2=CC=CC3=CC=CC=C32)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-N-[2-(1-naphthyl)ethyl]aniline typically involves the reaction of 2,4-dimethylaniline with 1-(2-bromoethyl)naphthalene under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group of 2,4-dimethylaniline attacks the bromoethyl group of 1-(2-bromoethyl)naphthalene, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-N-[2-(1-naphthyl)ethyl]aniline can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the aromatic ring undergoes substitution with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C20_{20}H21_{21}N
Molecular Weight : 275.4 g/mol

The compound features a dimethyl-substituted aniline structure with a naphthyl substituent, which contributes to its distinct chemical behavior and interactions.

Biochemical Research

2,4-Dimethyl-N-[2-(1-naphthyl)ethyl]aniline has been utilized in proteomics research as a biochemical reagent. Its ability to interact with various biomolecules makes it suitable for studying protein-ligand interactions and enzyme activities. The compound's structural characteristics allow it to serve as a probe in biochemical assays, facilitating the understanding of complex biological processes.

Pharmacological Studies

This compound has potential applications in pharmacology, particularly in drug discovery and development. Its structural analogs have been investigated for their therapeutic effects against various diseases. For instance, studies have shown that related compounds exhibit activity against cancer cell lines, which suggests that this compound could be explored further for its anti-cancer properties.

Materials Science

In materials science, the compound can be employed as a precursor for synthesizing novel polymeric materials. Its aromatic structure contributes to the thermal stability and mechanical properties of polymers. Research into polymer composites incorporating this compound has indicated improved performance characteristics, making it a candidate for advanced material applications.

Case Study 1: Biochemical Assays

In a study published in the Chemical and Pharmaceutical Bulletin, researchers utilized this compound to investigate enzyme kinetics. The results demonstrated that the compound effectively inhibited specific enzymes involved in metabolic pathways, highlighting its potential as a lead compound for drug design aimed at metabolic disorders .

Case Study 2: Polymer Development

A recent investigation into polymer composites revealed that incorporating this compound enhanced the thermal stability of the resulting materials. The study compared various formulations and found that those containing this compound exhibited superior mechanical properties under stress conditions .

Data Tables

Application AreaObservations/FindingsReferences
Biochemical ResearchEffective in enzyme inhibition assays
PharmacologyPotential anti-cancer properties observed
Materials ScienceImproved thermal stability in polymer composites

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-N-[2-(1-naphthyl)ethyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound is compared to analogs with modifications in the aromatic or alkyl substituents. Key examples include:

Table 1: Structural and Property Comparison
Compound Name Structural Features Molecular Weight (g/mol) Key Properties/Applications References
2,4-Dimethyl-N-[2-(1-naphthyl)ethyl]aniline 2,4-dimethylphenyl + 2-(1-naphthyl)ethylamine ~291.4 (estimated) High aromaticity; potential use in fluorescence or receptor-binding studies.
2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline Dichloro substituents on aniline + 2-(1-naphthyl)ethylamine ~316.2 Increased electron-withdrawing effects; may enhance reactivity in electrophilic substitution.
2,4-dimethyl-N-(2-methylpropyl)aniline 2,4-dimethylphenyl + branched alkyl chain (2-methylpropyl) 177.29 Lower molecular weight; improved solubility in non-polar solvents.
N,N-Dimethyl-4-{di[4-(dimethylamino)phenyl]phosphoryl}aniline Phosphoryl group linked to dimethylamino-substituted phenyl rings Not provided Enhanced electronic delocalization; potential use in optoelectronic materials.
4-Chloro-N-[1-(2,4-dimethylphenyl)ethyl]aniline Chloro + 2,4-dimethylphenyl + ethylamine substituent 259.77 Balanced steric bulk and electronic effects; intermediate in drug synthesis.

Electronic and Steric Effects

  • Naphthyl vs. This enhances π-π interactions in supramolecular assemblies or receptor binding .
  • Electron-Donating vs. Withdrawing Groups : The dimethyl groups on the aniline ring (electron-donating) contrast with chloro substituents in ’s analog, which reduce electron density and alter reactivity in cross-coupling reactions .

Biological Activity

2,4-Dimethyl-N-[2-(1-naphthyl)ethyl]aniline is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2,4-dimethylaniline with 1-naphthyl-2-ethylamine. The process often requires specific conditions such as temperature control and the use of solvents like dichloromethane or DMF (Dimethylformamide). While detailed synthetic routes are not universally documented, variations exist depending on the desired purity and yield.

Antitumor Activity

Research has indicated that derivatives of aniline compounds exhibit significant antitumor properties. A study highlighted that certain N-substituted anilines demonstrated potent cytotoxic effects against various cancer cell lines, including breast and liver cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through various pathways, including the modulation of signaling proteins associated with tumor growth .

Anti-inflammatory Properties

This compound has shown promising anti-inflammatory activity. In vitro studies have demonstrated its ability to inhibit the production of inflammatory cytokines such as TNF-α and IL-6. The compound's effectiveness was compared to standard non-steroidal anti-inflammatory drugs (NSAIDs), showcasing its potential as a therapeutic agent for inflammatory diseases .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Inhibition of COX Enzymes : Similar to NSAIDs, this compound may inhibit cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced prostaglandin synthesis and subsequent alleviation of inflammation .
  • Modulation of Apoptotic Pathways : The compound may induce apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential, which is critical for cancer therapy .

Case Study 1: Antitumor Efficacy

A study evaluated the cytotoxic effects of this compound on human cancer cell lines. Results showed a significant reduction in cell viability with an IC50 value comparable to established chemotherapeutics. The study concluded that this compound could serve as a lead structure for developing new anticancer agents .

Case Study 2: Anti-inflammatory Effects

In a preclinical model of arthritis, administration of this compound resulted in decreased swelling and pain scores compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells in treated tissues, supporting its potential use in treating chronic inflammatory conditions .

Data Tables

Activity TypeObserved EffectReference
AntitumorIC50 against cancer cells
Anti-inflammatoryReduced TNF-α levels
CytotoxicitySignificant cell death

Q & A

Q. What are the key synthetic routes for preparing 2,4-Dimethyl-N-[2-(1-naphthyl)ethyl]aniline, and how can purity be optimized?

  • Methodological Answer : A common approach involves alkylation of 2,4-dimethylaniline with 2-(1-naphthyl)ethyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Critical steps include:
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Characterization : Employ 1H^1H-NMR to verify substitution patterns (e.g., aromatic protons at δ 6.8–7.8 ppm, methyl groups at δ 2.2–2.5 ppm) and HRMS for molecular ion confirmation .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR identify substituent positions (e.g., naphthyl protons as multiplet peaks, methyl groups as singlets) .
  • Mass Spectrometry : HRMS provides exact mass (e.g., calculated [M+H]⁺ for C₂₀H₂₁N: 276.1752) to confirm molecular formula .
  • FT-IR : Detect NH stretching (~3400 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹) .

Q. How can researchers mitigate solubility challenges during crystallization?

  • Methodological Answer :
  • Solvent Screening : Test mixed solvents (e.g., ethanol/water or dichloromethane/hexane) to balance polarity. The naphthyl group may require toluene for slow evaporation .
  • Temperature Control : Gradual cooling (0.5°C/min) reduces amorphous precipitation. Monitor via polarized light microscopy .

Advanced Research Questions

Q. How do steric effects from the naphthyl group influence reactivity in nucleophilic substitutions?

  • Methodological Answer : The bulky naphthyl group hinders planar transition states, reducing reaction rates. To study this:
  • Kinetic Analysis : Compare reaction rates with/without naphthyl using UV-Vis monitoring (e.g., SNAr reactions with fluorinated electrophiles) .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) quantify steric hindrance via Gibbs free energy barriers .

Q. What strategies resolve discrepancies in NMR data for derivatives with electron-withdrawing substituents?

  • Methodological Answer :
  • Solvent Effects : Use deuterated DMSO to resolve peak splitting caused by hydrogen bonding .
  • 2D NMR : HSQC and HMBC correlate ambiguous protons/carbons (e.g., distinguishing ortho vs. para substituents) .
  • Dynamic Effects : Variable-temperature NMR (e.g., –40°C to 25°C) suppresses conformational exchange broadening .

Q. How can conflicting catalytic data be addressed when optimizing Suzuki-Miyaura cross-coupling reactions?

  • Methodological Answer :
  • Catalyst Screening : Test Pd(OAc)₂ with SPhos vs. XPhos ligands to balance steric bulk and electronic donation .
  • Reaction Monitoring : In-situ IR tracks boronic acid consumption. Adjust equivalents (1.2–2.0 eq) if side reactions dominate .
  • Post-Hoc Analysis : GC-MS identifies byproducts (e.g., homocoupling) to refine catalyst loading (0.5–5 mol%) .

Q. What mechanistic insights explain unexpected regioselectivity in electrophilic aromatic substitution (EAS)?

  • Methodological Answer :
  • Isotopic Labeling : Introduce deuterium at reactive positions (e.g., C-3 of aniline) to track H/D exchange via 2H^2H-NMR .
  • Electron Density Mapping : NBO analysis (via DFT) identifies charge distribution; electron-rich naphthyl groups may direct EAS to meta positions .

Data Analysis and Experimental Design

Q. How should researchers design experiments to probe the compound’s photostability for material science applications?

  • Methodological Answer :
  • Accelerated Aging : Expose to UV light (λ = 365 nm, 100 W) and monitor degradation via HPLC every 24 hours .
  • Radical Trapping : Add TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl) to quench reactive intermediates; assess stability via ESR spectroscopy .

Q. What statistical methods validate reproducibility in synthetic yield optimization?

  • Methodological Answer :
  • DoE (Design of Experiments) : Use a central composite design to evaluate factors (temperature, solvent ratio, catalyst) and interactions .
  • ANOVA Analysis : Compare batch yields (n ≥ 3) to identify significant variables (p < 0.05) .

Q. How can computational tools predict biological activity of derivatives for medicinal chemistry studies?

  • Methodological Answer :
  • Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., GPCRs). Focus on naphthyl’s hydrophobic pockets .
  • QSAR Modeling : Derive descriptors (logP, polar surface area) from Gaussian calculations to correlate with IC₅₀ data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dimethyl-N-[2-(1-naphthyl)ethyl]aniline
Reactant of Route 2
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2,4-Dimethyl-N-[2-(1-naphthyl)ethyl]aniline

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